5-Chloro-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile
Description
Properties
IUPAC Name |
5-chloro-1-(2-chlorophenyl)pyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2N3/c11-8-3-1-2-4-9(8)15-10(12)7(5-13)6-14-15/h1-4,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIAJCPADUPGRNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=C(C=N2)C#N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00543225 | |
| Record name | 5-Chloro-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00543225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102996-34-9 | |
| Record name | 5-Chloro-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00543225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorobenzoyl chloride with hydrazine hydrate to form 2-chlorophenylhydrazine. This intermediate is then reacted with ethyl cyanoacetate in the presence of a base, such as sodium ethoxide, to yield the desired pyrazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: The nitrile group can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound.
Scientific Research Applications
Chemical Properties and Structure
Chemical Formula: C10H5Cl2N3
Molecular Weight: 238.07 g/mol
CAS Number: 102996-34-9
IUPAC Name: 5-chloro-1-(2-chlorophenyl)pyrazole-4-carbonitrile
The compound features a pyrazole ring with two chlorine substituents and a nitrile group, which contribute to its unique reactivity and biological activity.
Chemistry
5-Chloro-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile serves as a building block in organic synthesis. It is utilized in the development of more complex heterocycles and organic molecules. Its structural characteristics allow for modifications that can lead to new compounds with enhanced properties.
Biology
The compound has been investigated for its biological activities , including:
- Antimicrobial Properties: Exhibiting activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Effects: Potentially inhibiting pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
Medicine
Research is ongoing into its potential as a pharmaceutical intermediate or active ingredient in drug development. Its ability to modulate biological pathways makes it a candidate for various therapeutic applications, particularly in oncology.
Industry
In industrial applications, this compound is explored for use in the formulation of agrochemicals , dyes, and other products due to its chemical stability and reactivity.
Research indicates that pyrazole derivatives like this compound exhibit diverse biological activities:
Anticancer Activity
Studies have shown that compounds with similar structures can inhibit key cancer-related pathways (e.g., BRAF(V600E), EGFR). The specific anticancer effects of this compound are still under investigation but are promising based on trends observed in related pyrazole derivatives.
Anti-inflammatory Activity
Similar compounds have demonstrated significant inhibition of inflammatory markers such as TNF-α and IL-6, suggesting that this compound may also possess anti-inflammatory properties.
Antibacterial and Antifungal Activity
Preliminary studies suggest that this compound may exhibit antibacterial effects against various strains, enhancing its profile as a potential therapeutic agent.
Case Studies
Case Study: Antiproliferative Effects on Cancer Cells
A study evaluated the antiproliferative effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with higher concentrations leading to increased efficacy against cancer cells while sparing normal fibroblasts.
Summary of Biological Activities
| Activity Type | Effectiveness | Notes |
|---|---|---|
| Anticancer | Moderate to high | Inhibits key pathways |
| Anti-inflammatory | Potentially significant | Inhibits cytokines |
| Antimicrobial | Active against several strains | Effective in vitro |
Mechanism of Action
The mechanism of action of 5-Chloro-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the chlorine atoms and the nitrile group can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary and are subject to ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physical Properties
Pyrazole-4-carbonitrile derivatives exhibit diverse pharmacological and physicochemical properties depending on substituent patterns. Key analogs and their properties are summarized below:
Notes:
- The presence of electron-withdrawing groups (e.g., Cl, CN) increases thermal stability but may reduce solubility in polar solvents.
- Amino-substituted analogs (e.g., 5-NH₂) often exhibit lower melting points due to hydrogen-bonding interactions .
Structural and Crystallographic Features
- Dihedral Angles : In N-1-diarylpyrazoles, the angle between aromatic rings ranges from 74.03° (for nitro-substituted analogs) to 85.01° (in sulfonyl-indole derivatives), influencing packing efficiency and intermolecular interactions .
- Hydrogen Bonding: Intramolecular N–H⋯O and C–H⋯O bonds stabilize crystal structures, as observed in 1-(2,4-dichlorophenyl)-5-(2-nitroanilino)-1H-pyrazole-4-carbonitrile .
Biological Activity
5-Chloro-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article discusses the pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies of this compound.
Overview of Pyrazole Derivatives
Pyrazoles are known for their significant biological activities, including anti-inflammatory, anti-cancer, anti-bacterial, and anti-fungal properties. The structural modifications in pyrazole derivatives can lead to enhanced activity against various diseases. The compound in focus, this compound, is a notable example that has been evaluated for its pharmacological potential.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit promising anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit key cancer-related pathways, such as BRAF(V600E) and EGFR, leading to reduced tumor growth. The specific activity of this compound against various cancer cell lines is yet to be fully elucidated but is anticipated based on the general trends observed in pyrazole derivatives .
Anti-inflammatory Activity
The anti-inflammatory effects of pyrazoles are well-documented. Compounds structurally related to this compound have demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that the compound may possess similar anti-inflammatory properties, making it a candidate for treating inflammatory diseases .
Antibacterial and Antifungal Activity
Pyrazoles have also been studied for their antibacterial and antifungal activities. The presence of chlorine substituents in the structure often enhances these activities. Preliminary studies suggest that this compound may exhibit similar effects against various bacterial strains .
Structure-Activity Relationship (SAR)
The biological activity of pyrazoles is highly influenced by their structural features. The presence of halogens (like chlorine) and functional groups can significantly alter their potency and selectivity:
| Substituent | Effect on Activity |
|---|---|
| Chlorine | Enhances antibacterial and anticancer activity |
| Carbonitrile group | Contributes to overall biological activity |
| Aryl groups | Modulate receptor interactions and bioavailability |
This SAR analysis indicates that strategic modifications can lead to compounds with improved efficacy against targeted diseases.
In Vitro Studies
In vitro studies have demonstrated that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines, including MCF-7 and MDA-MB-231. These studies often utilize combination therapies with established chemotherapeutics like doxorubicin to assess synergistic effects .
Animal Models
Animal studies have further validated the anti-inflammatory potential of pyrazole derivatives. For example, compounds were tested in carrageenan-induced edema models, showing significant reduction in inflammation compared to controls . Such findings underscore the therapeutic promise of these compounds in clinical applications.
Q & A
Basic: What are the recommended synthetic routes for 5-Chloro-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile?
Methodological Answer:
The compound is typically synthesized via multi-step reactions. A common approach involves:
Step 1 : Condensation of a substituted hydrazine with a β-ketonitrile precursor under reflux conditions in ethanol.
Step 2 : Cyclization using a dehydrating agent (e.g., POCl₃) or base-mediated closure (e.g., LiOH in DMSO) to form the pyrazole core .
- Example : A similar derivative, 5-amino-1-(2-chloroethyl)-1H-pyrazole-4-carbonitrile, was synthesized via a two-step sequence involving conventional purification methods (e.g., slow evaporation from ethanol/acetone mixtures) .
Basic: How can high-quality crystals be obtained for X-ray diffraction studies?
Methodological Answer:
Crystallization is optimized using solvent systems like ethanol:acetone (1:1) via slow evaporation at 293 K. Precipitates are washed with ethanol to remove impurities. For pyrazole derivatives, intramolecular hydrogen bonds (e.g., N–H⋯O) and intermolecular interactions (C–H⋯O/N–H⋯N) stabilize crystal packing, as observed in 1-(2,4-dichlorophenyl)-5-(2-nitroanilino)-1H-pyrazole-4-carbonitrile .
Advanced: How can low yields in the cyclization step be resolved?
Methodological Answer:
Low yields may arise from competing side reactions or incomplete ring closure. Solutions include:
- Catalyst Optimization : Biocatalysts like guar gum improve reaction efficiency and selectivity for pyrazole formation .
- Reaction Monitoring : Use TLC or HPLC to track intermediate conversion. Adjust reaction time (e.g., 4.5 h at 343 K in DMSO with LiOH) .
- Solvent Selection : Polar aprotic solvents (e.g., DMSO) enhance cyclization kinetics compared to ethanol .
Advanced: What parameters are critical when refining crystal structures using SHELXL?
Methodological Answer:
Key considerations for SHELXL refinement:
- Hydrogen Atom Placement : Use riding models with standardized bond lengths (C–H = 0.93–0.98 Å) and isotropic displacement parameters (Uiso(H) = 1.2Ueq(C)) .
- Twinned Data Handling : SHELXL’s twin refinement tools are robust for high-resolution or twinned macromolecular datasets .
- Validation : Check R-factors (e.g., R < 0.08) and residual electron density maps to confirm model accuracy .
Advanced: How do hydrogen-bonding networks influence the supramolecular architecture of this compound?
Methodological Answer:
Intermolecular interactions (e.g., C–H⋯O/N–H⋯N) dictate packing motifs. For example, in 1-(2,4-dichlorophenyl) derivatives:
- Dihedral Angles : A 74.03° angle between aromatic rings creates a folded conformation, stabilized by intramolecular N–H⋯O bonds .
- Packing Analysis : Use Mercury or PLATON to visualize hydrogen-bonded dimers or chains, which impact physicochemical properties like solubility .
Advanced: How to design bioactivity assays targeting pyrazole derivatives?
Methodological Answer:
Focus on structural motifs linked to biological activity:
- Antiviral Assays : Evaluate inhibition of tobacco mosaic virus (TMV) via leaf-disk method for derivatives with trifluoromethyl groups .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HepG2) for compounds with pyrazole-azomethine hybrids .
- Receptor Binding : Radioligand displacement assays (e.g., adenosine A₁ receptor) for 5-aminopyrazole analogs .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of CN-group volatiles .
- Storage : Keep in airtight containers at 277–283 K, away from light and moisture .
Advanced: How can DFT calculations elucidate electronic properties of pyrazole derivatives?
Methodological Answer:
- HOMO-LUMO Analysis : Gaussian 09 with B3LYP/6-31G(d) basis sets predicts charge distribution and reactivity.
- NBO Analysis : Identify hyperconjugative interactions (e.g., lone pair donation from CN groups to aromatic rings) .
- Correlation with Experimental Data : Compare calculated IR spectra (e.g., C≡N stretch at ~2229 cm⁻¹) with experimental results .
Advanced: How to reconcile contradictory spectral data between synthesis batches?
Methodological Answer:
- Impurity Profiling : Use LC-MS to identify byproducts (e.g., unreacted o-nitrochlorobenzene) .
- Crystallographic Validation : Compare unit cell parameters (e.g., monoclinic P2₁/c, a = 9.0032 Å) to confirm structural consistency .
- Reaction Optimization : Adjust stoichiometry (e.g., 2:1 molar ratio of nitroarene to pyrazole precursor) to minimize side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
